An In-Depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine: A Compound of Untapped Potential
An In-Depth Technical Guide to 1-(6-Methylpyridin-2-yl)piperazine: A Compound of Untapped Potential
Disclaimer: Publicly available scientific literature and databases lack specific, in-depth experimental data on the biological activities, mechanism of action, and quantitative pharmacological profile of 1-(6-Methylpyridin-2-yl)piperazine. This guide provides a comprehensive overview based on the well-established properties of its core chemical moieties: the piperazine ring and the 2-methylpyridine group. The information presented herein is intended to offer predictive insights for researchers, scientists, and drug development professionals, and should be substantiated by dedicated experimental validation.
Introduction
1-(6-Methylpyridin-2-yl)piperazine is a heterocyclic organic compound incorporating a piperazine ring substituted with a 6-methylpyridin-2-yl group. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs.[1][2] Similarly, the pyridine ring is a fundamental component of numerous biologically active molecules, including natural products and synthetic drugs.[3][] The combination of these two pharmacophores in 1-(6-Methylpyridin-2-yl)piperazine suggests a high potential for diverse pharmacological activities, particularly targeting the central nervous system (CNS) and other biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(6-Methylpyridin-2-yl)piperazine is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source |
| CAS Number | 55745-89-6 | [5] |
| Molecular Formula | C₁₀H₁₅N₃ | [5] |
| Molecular Weight | 177.25 g/mol | [5] |
| Appearance | Not specified (likely a solid at room temperature) | Inferred |
| Solubility | Expected to have some aqueous solubility due to the piperazine and pyridine nitrogens, and solubility in organic solvents. | Inferred |
Synthesis and Characterization
General Synthetic Approach
A common method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAr) reaction between a piperazine and an activated aryl halide. In this case, the reaction would likely involve 2-chloro-6-methylpyridine and piperazine.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for 1-(6-Methylpyridin-2-yl)piperazine.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the aromatic protons on the pyridine ring, and the methylene protons on the piperazine ring. |
| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of the pyridine ring, and the methylene carbons of the piperazine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.25 m/z). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N bonds. |
| Purity (HPLC) | A single major peak indicating high purity. |
Potential Biological Activities and Mechanisms of Action
Based on the pharmacology of related pyridinylpiperazine derivatives, 1-(6-Methylpyridin-2-yl)piperazine is predicted to exhibit a range of biological activities, primarily centered on neurotransmitter receptor modulation.
Central Nervous System (CNS) Activity
Pyridinylpiperazine derivatives are well-documented for their interactions with various CNS receptors, including adrenergic, serotonergic, and dopaminergic receptors.
-
α₂-Adrenoceptor Antagonism: Several 1-(2-pyridinyl)piperazine derivatives have been identified as potent and selective α₂-adrenoceptor antagonists.[6] This activity can lead to an increase in the release of norepinephrine, which may have antidepressant and other psychopharmacological effects.
-
Serotonin Receptor Modulation: The piperazine moiety is a key component of many serotonergic drugs. Depending on the substitution pattern, pyridinylpiperazines can act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A). For instance, the metabolite of buspirone, 1-(2-pyrimidinyl)piperazine, is an α₂-adrenoceptor antagonist and also interacts with serotonin receptors.[7]
Signaling Pathway: Potential α₂-Adrenoceptor Antagonism
Caption: Potential mechanism of α₂-adrenoceptor antagonism.
Anti-inflammatory and Antihistaminic Activity
Certain piperazine derivatives have shown promise as anti-inflammatory and antihistaminic agents. Some 1-(2-pyridinyl)piperazine derivatives have been found to inhibit mast cell degranulation and histamine-induced bronchospasm, suggesting potential applications in allergic and inflammatory conditions.[8]
Other Potential Activities
The piperazine and pyridine scaffolds are present in drugs with a vast range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][9][10] Therefore, 1-(6-Methylpyridin-2-yl)piperazine could be a candidate for screening in these therapeutic areas.
Safety and Toxicology
The safety profile of 1-(6-Methylpyridin-2-yl)piperazine has not been specifically determined. However, based on the safety data sheets for piperazine and related compounds, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[11][12][13] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting.
Conclusion and Future Directions
1-(6-Methylpyridin-2-yl)piperazine represents a molecule of significant interest for drug discovery and development, stemming from the well-established pharmacological importance of its constituent piperazine and pyridine moieties. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a predictive framework for its potential biological activities, particularly in the realm of CNS disorders.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.
-
In Vitro Pharmacological Profiling: Screening the compound against a broad panel of CNS receptors (adrenergic, serotonergic, dopaminergic) and other relevant biological targets.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of CNS disorders (e.g., depression, anxiety) and other potential therapeutic areas based on in vitro findings.
-
Pharmacokinetic and Toxicological Assessment: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
The exploration of 1-(6-Methylpyridin-2-yl)piperazine and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(6-Methylpyridin-2-yl)piperazine | 55745-89-6 [sigmaaldrich.com]
- 6. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
